N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
Overview
Description
N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide is a synthetic organic compound that belongs to the class of amides This compound features a bromophenyl group, an isoindole-1,3-dione moiety, and a methylpentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole-1,3-dione Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Amide Bond Formation: The final step involves coupling the bromophenyl derivative with the isoindole-1,3-dione intermediate using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide can undergo various chemical reactions including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups in the isoindole-1,3-dione moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoindole-1,3-dione moiety is known to interact with biological macromolecules, potentially inhibiting their function or altering their structure.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
- N-(4-fluorophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
- N-(4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
Uniqueness
N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-12(2)11-17(18(24)22-14-9-7-13(21)8-10-14)23-19(25)15-5-3-4-6-16(15)20(23)26/h3-10,12,17H,11H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWQTWUXPXLNRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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